molecular formula C14H18N2O7S3 B253768 4-(1,1-dioxido-3-oxoisothiazolidin-2-yl)-N-(1,1-dioxidotetrahydro-3-thienyl)-N-methylbenzenesulfonamide

4-(1,1-dioxido-3-oxoisothiazolidin-2-yl)-N-(1,1-dioxidotetrahydro-3-thienyl)-N-methylbenzenesulfonamide

Cat. No. B253768
M. Wt: 422.5 g/mol
InChI Key: XMCPHXOYIXIROI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(1,1-dioxido-3-oxoisothiazolidin-2-yl)-N-(1,1-dioxidotetrahydro-3-thienyl)-N-methylbenzenesulfonamide, also known as DB844, is a synthetic compound that has been extensively studied for its potential use in the treatment of various infectious diseases.

Mechanism of Action

The exact mechanism of action of 4-(1,1-dioxido-3-oxoisothiazolidin-2-yl)-N-(1,1-dioxidotetrahydro-3-thienyl)-N-methylbenzenesulfonamide is not fully understood. However, it is believed that 4-(1,1-dioxido-3-oxoisothiazolidin-2-yl)-N-(1,1-dioxidotetrahydro-3-thienyl)-N-methylbenzenesulfonamide inhibits the synthesis of mycolic acids, which are essential components of the cell wall of mycobacteria. This inhibition leads to cell death of the bacteria.
Biochemical and Physiological Effects:
4-(1,1-dioxido-3-oxoisothiazolidin-2-yl)-N-(1,1-dioxidotetrahydro-3-thienyl)-N-methylbenzenesulfonamide has been shown to have a low toxicity profile in vitro and in vivo studies. In animal studies, 4-(1,1-dioxido-3-oxoisothiazolidin-2-yl)-N-(1,1-dioxidotetrahydro-3-thienyl)-N-methylbenzenesulfonamide has been shown to have a good pharmacokinetic profile and is well tolerated. 4-(1,1-dioxido-3-oxoisothiazolidin-2-yl)-N-(1,1-dioxidotetrahydro-3-thienyl)-N-methylbenzenesulfonamide has also been shown to have a long half-life, which makes it an attractive candidate for once-daily dosing.

Advantages and Limitations for Lab Experiments

One of the main advantages of 4-(1,1-dioxido-3-oxoisothiazolidin-2-yl)-N-(1,1-dioxidotetrahydro-3-thienyl)-N-methylbenzenesulfonamide is its potent activity against drug-resistant strains of M. tuberculosis. This makes it a promising candidate for the treatment of tuberculosis, which is a major global health problem. However, one of the limitations of 4-(1,1-dioxido-3-oxoisothiazolidin-2-yl)-N-(1,1-dioxidotetrahydro-3-thienyl)-N-methylbenzenesulfonamide is that it is still in the preclinical stage of development. More studies are needed to determine its safety and efficacy in humans.

Future Directions

There are several future directions for research on 4-(1,1-dioxido-3-oxoisothiazolidin-2-yl)-N-(1,1-dioxidotetrahydro-3-thienyl)-N-methylbenzenesulfonamide. One area of research is to determine the safety and efficacy of 4-(1,1-dioxido-3-oxoisothiazolidin-2-yl)-N-(1,1-dioxidotetrahydro-3-thienyl)-N-methylbenzenesulfonamide in humans. Clinical trials are needed to determine the optimal dosing regimen and to evaluate the safety and efficacy of 4-(1,1-dioxido-3-oxoisothiazolidin-2-yl)-N-(1,1-dioxidotetrahydro-3-thienyl)-N-methylbenzenesulfonamide in patients with tuberculosis. Another area of research is to investigate the potential use of 4-(1,1-dioxido-3-oxoisothiazolidin-2-yl)-N-(1,1-dioxidotetrahydro-3-thienyl)-N-methylbenzenesulfonamide in combination therapy with other anti-tuberculosis drugs. Combination therapy is often used to prevent the emergence of drug-resistant strains of M. tuberculosis. Finally, further studies are needed to determine the potential use of 4-(1,1-dioxido-3-oxoisothiazolidin-2-yl)-N-(1,1-dioxidotetrahydro-3-thienyl)-N-methylbenzenesulfonamide in the treatment of other infectious diseases, such as leprosy and Chagas disease.
Conclusion:
In conclusion, 4-(1,1-dioxido-3-oxoisothiazolidin-2-yl)-N-(1,1-dioxidotetrahydro-3-thienyl)-N-methylbenzenesulfonamide is a promising candidate for the treatment of various infectious diseases, including tuberculosis, leprosy, and Chagas disease. Its potent activity against drug-resistant strains of M. tuberculosis makes it an attractive candidate for the treatment of tuberculosis. However, more studies are needed to determine its safety and efficacy in humans. Future research should focus on clinical trials to determine the optimal dosing regimen and to evaluate the safety and efficacy of 4-(1,1-dioxido-3-oxoisothiazolidin-2-yl)-N-(1,1-dioxidotetrahydro-3-thienyl)-N-methylbenzenesulfonamide in patients with tuberculosis. Combination therapy and the potential use of 4-(1,1-dioxido-3-oxoisothiazolidin-2-yl)-N-(1,1-dioxidotetrahydro-3-thienyl)-N-methylbenzenesulfonamide in the treatment of other infectious diseases should also be investigated.

Synthesis Methods

The synthesis of 4-(1,1-dioxido-3-oxoisothiazolidin-2-yl)-N-(1,1-dioxidotetrahydro-3-thienyl)-N-methylbenzenesulfonamide involves several steps, starting with the reaction of 2-mercaptoethanol with acetic anhydride to form 3-acetoxythietane-1,1-dioxide. This intermediate is then reacted with 2-amino-4-chlorobenzenesulfonamide to form the sulfonamide derivative. The final step involves the reaction of the sulfonamide derivative with 3-isothiocyanato-2-oxo-1,3-thiazolidine to form 4-(1,1-dioxido-3-oxoisothiazolidin-2-yl)-N-(1,1-dioxidotetrahydro-3-thienyl)-N-methylbenzenesulfonamide.

Scientific Research Applications

4-(1,1-dioxido-3-oxoisothiazolidin-2-yl)-N-(1,1-dioxidotetrahydro-3-thienyl)-N-methylbenzenesulfonamide has been studied extensively for its potential use in the treatment of various infectious diseases, including tuberculosis, leprosy, and Chagas disease. In vitro studies have shown that 4-(1,1-dioxido-3-oxoisothiazolidin-2-yl)-N-(1,1-dioxidotetrahydro-3-thienyl)-N-methylbenzenesulfonamide exhibits potent activity against Mycobacterium tuberculosis, the causative agent of tuberculosis. 4-(1,1-dioxido-3-oxoisothiazolidin-2-yl)-N-(1,1-dioxidotetrahydro-3-thienyl)-N-methylbenzenesulfonamide has also been shown to be effective against drug-resistant strains of M. tuberculosis.

properties

Product Name

4-(1,1-dioxido-3-oxoisothiazolidin-2-yl)-N-(1,1-dioxidotetrahydro-3-thienyl)-N-methylbenzenesulfonamide

Molecular Formula

C14H18N2O7S3

Molecular Weight

422.5 g/mol

IUPAC Name

N-(1,1-dioxothiolan-3-yl)-N-methyl-4-(1,1,3-trioxo-1,2-thiazolidin-2-yl)benzenesulfonamide

InChI

InChI=1S/C14H18N2O7S3/c1-15(12-6-8-24(18,19)10-12)26(22,23)13-4-2-11(3-5-13)16-14(17)7-9-25(16,20)21/h2-5,12H,6-10H2,1H3

InChI Key

XMCPHXOYIXIROI-UHFFFAOYSA-N

SMILES

CN(C1CCS(=O)(=O)C1)S(=O)(=O)C2=CC=C(C=C2)N3C(=O)CCS3(=O)=O

Canonical SMILES

CN(C1CCS(=O)(=O)C1)S(=O)(=O)C2=CC=C(C=C2)N3C(=O)CCS3(=O)=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.